4-[(5-Methylhexan-2-YL)amino]cyclohexan-1-OL
Description
4-[(5-Methylhexan-2-YL)amino]cyclohexan-1-OL is a cyclohexanol derivative featuring an aminoalkyl substituent at the 4-position of the cyclohexane ring. The amino group is bonded to a branched aliphatic chain (5-methylhexan-2-yl), contributing to its lipophilic character. This structural motif is common in medicinal chemistry, where the cyclohexanol core provides rigidity, and the aminoalkyl side chain modulates solubility, bioavailability, and target interactions .
Properties
Molecular Formula |
C13H27NO |
|---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
4-(5-methylhexan-2-ylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C13H27NO/c1-10(2)4-5-11(3)14-12-6-8-13(15)9-7-12/h10-15H,4-9H2,1-3H3 |
InChI Key |
NYMAAGQOEOAUQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)NC1CCC(CC1)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[(5-Methylhexan-2-YL)amino]cyclohexan-1-OL typically involves the reaction of cyclohexanone with 5-methylhexan-2-amine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[(5-Methylhexan-2-YL)amino]cyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the oxidizing agent used.
Reduction: Reduction reactions can further reduce the compound to form different alcohols or amines.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(5-Methylhexan-2-YL)amino]cyclohexan-1-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(5-Methylhexan-2-YL)amino]cyclohexan-1-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cellular growth and differentiation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Structural and Functional Insights
Substituent Effects on Lipophilicity :
- The target compound’s 5-methylhexan-2-yl chain confers moderate lipophilicity (logP ~3.5), intermediate between aliphatic analogs like (±)-4-(tert-butyl)-1-(4-methylphenethyl)cyclohexan-1-ol (logP ~5.2) and aromatic derivatives such as 48g (logP ~2.8) . Branched chains improve metabolic stability compared to linear analogs .
- Aromatic substituents (e.g., pyridinylimidazole in 48g) enhance target binding via π-π interactions but reduce solubility .
Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution (similar to (1R,4R)-4-(dibenzylamino)cyclohexan-1-ol in ) . Yields for analogs range widely (27–99%), influenced by steric hindrance and purification methods .
Biological Relevance: Cyclohexanol derivatives with heterocyclic substituents (e.g., pyrrolopyrimidine in Compound 12) show potent kinase inhibition, while aliphatic analogs are often intermediates or prodrugs . The dibromo-tetrahydroquinazoline derivative () highlights the role of halogenation in enhancing antiviral activity .
Pharmacokinetic and Toxicological Considerations
- Bioavailability : Aliphatic chains (e.g., 5-methylhexan-2-yl) improve membrane permeability but may require formulation adjustments for solubility. Aromatic derivatives often exhibit lower bioavailability due to higher molecular weight and hydrogen-bonding capacity .
- Metabolism : Tert-butyl and branched alkyl groups (e.g., in Compound 5) resist oxidative metabolism, whereas benzyl groups () are susceptible to CYP450-mediated dealkylation .
- Toxicity : Halogenated analogs () may pose higher toxicity risks due to bioaccumulation, whereas piperazine-containing derivatives (Compound 12) are generally well-tolerated in preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
